Diacrilato de tetraetilenglicol

Descripción general

Descripción

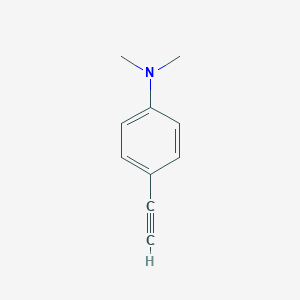

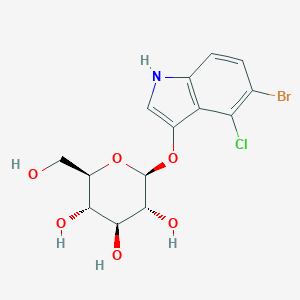

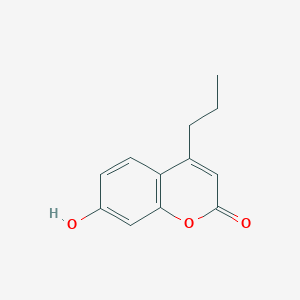

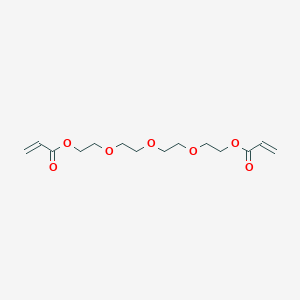

Tetraethylene glycol diacrylate is a long-chain hydrophilic, crosslinking monomer widely used in various industrial applications. It is known for its role in the preparation of gel polymer electrolytes for lithium-ion polymer batteries, acrylic polymers, and coating materials . The compound has the molecular formula C14H22O7 and a molecular weight of 302.32 g/mol .

Aplicaciones Científicas De Investigación

Tetraethylene glycol diacrylate has a wide range of applications in scientific research:

Chemistry: Used as a crosslinking agent in the synthesis of hydrogels and other polymeric materials.

Biology: Employed in the preparation of biocompatible materials for drug delivery and tissue engineering.

Medicine: Utilized in the development of medical devices and controlled drug release systems.

Mecanismo De Acción

Target of Action

Tetraethylene glycol diacrylate (TEGDA) is a long-chain hydrophilic, crosslinking monomer . Its primary targets are the components of various materials, including gel polymer electrolytes for Li-ion polymer batteries, acrylic polymers, and coating materials . It interacts with these materials to form crosslinked networks, enhancing their structural integrity and performance.

Mode of Action

TEGDA, as a crosslinking agent, forms covalent bonds between polymer chains, creating a three-dimensional network structure . This crosslinking process involves a reaction between the acrylate groups of TEGDA and the functional groups of the target molecules. The result is a highly interconnected network that significantly improves the mechanical strength and stability of the material .

Biochemical Pathways

While TEGDA is primarily used in materials science rather than biological systems, it can participate in polymerization reactions . In these reactions, TEGDA acts as a crosslinker, connecting polymer chains and forming a three-dimensional network. This network can influence the properties of the resulting material, such as its elasticity, permeability, and thermal stability .

Pharmacokinetics

Its physical properties, such as its liquid form and hydrophilic nature, suggest that it could be absorbed and distributed in biological systems if exposure occurs .

Result of Action

The primary result of TEGDA’s action is the formation of a crosslinked network within the target material . This network enhances the material’s mechanical strength, stability, and performance. For example, in the case of gel polymer electrolytes for Li-ion polymer batteries, the crosslinked network can improve the electrolyte’s ionic conductivity and mechanical strength .

Action Environment

The efficacy and stability of TEGDA’s action can be influenced by various environmental factors. For instance, the presence of inhibitors like hydroquinone (HQ) and monomethyl ether hydroquinine (MEHQ) can prevent premature polymerization, ensuring that TEGDA remains stable until it is used . Additionally, the reaction conditions, such as temperature and pH, can also affect the crosslinking process .

Análisis Bioquímico

Biochemical Properties

Tetraethylene glycol diacrylate is a compound with high chemical inertness . It can stably react with other compounds, such as in polymerization and crosslinking reactions

Molecular Mechanism

Tetraethylene glycol diacrylate is known to participate in polymerization and crosslinking reactions

Temporal Effects in Laboratory Settings

In a study, novel silane acrylates, such as diethylene glycol diacrylate and Tetraethylene glycol diacrylate, were synthesized and introduced into acrylic pressure-sensitive adhesives (PSAs) to regulate their peel strength and rheological properties . The synthesized silane acrylates effectively improved the cohesion and adhesive properties of the acrylic PSAs

Metabolic Pathways

Tetraethylene glycol diacrylate is classified as a member of the polyethylene glycols

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Tetraethylene glycol diacrylate can be synthesized through the esterification of tetraethylene glycol with acrylic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to remove water formed during the reaction .

Industrial Production Methods: In industrial settings, the production of tetraethylene glycol diacrylate involves similar esterification processes but on a larger scale. The reaction is conducted in large reactors with continuous removal of water to drive the reaction to completion. The product is then purified through distillation or other separation techniques to achieve the desired purity .

Análisis De Reacciones Químicas

Types of Reactions: Tetraethylene glycol diacrylate primarily undergoes polymerization reactions due to its acrylate groups. These reactions can be initiated by heat, light, or chemical initiators, leading to the formation of crosslinked polymer networks .

Common Reagents and Conditions:

Polymerization: Initiated by free radicals, UV light, or thermal initiators.

Oxidation and Reduction: The compound can undergo oxidation reactions in the presence of strong oxidizing agents, leading to the formation of various oxidation products.

Major Products:

Crosslinked Polymers: Formed through polymerization reactions, used in coatings, adhesives, and other applications.

Oxidation Products: Formed through reactions with oxidizing agents.

Comparación Con Compuestos Similares

Diethylene Glycol Diacrylate: Similar in structure but with shorter ethylene glycol chains.

Triethylene Glycol Diacrylate: Contains three ethylene glycol units, offering different physical and chemical properties.

Uniqueness: Tetraethylene glycol diacrylate stands out due to its longer ethylene glycol chain, which imparts greater flexibility and hydrophilicity to the resulting polymers. This makes it particularly suitable for applications requiring high flexibility and water compatibility .

Propiedades

IUPAC Name |

2-[2-[2-(2-prop-2-enoyloxyethoxy)ethoxy]ethoxy]ethyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O7/c1-3-13(15)20-11-9-18-7-5-17-6-8-19-10-12-21-14(16)4-2/h3-4H,1-2,5-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCLJOFJIQIJXHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCCOCCOCCOCCOC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O7 | |

| Record name | TETRAETHYLENE GLYCOL DIACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21084 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

57619-91-7 | |

| Record name | Tetraethylene glycol diacrylate homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57619-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2026107 | |

| Record name | Tetraethylene glycol diacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tetraethylene glycol diacrylate is a pale yellow liquid. (NTP, 1992), Liquid, Clear liquid with a musty odor; [MSDSonline] | |

| Record name | TETRAETHYLENE GLYCOL DIACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21084 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Propenoic acid, 1,1'-[oxybis(2,1-ethanediyloxy-2,1-ethanediyl)] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetraethylene glycol diacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8398 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

less than 65 °F (NTP, 1992) | |

| Record name | TETRAETHYLENE GLYCOL DIACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21084 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Insoluble (<1 mg/ml) (NTP, 1992) | |

| Record name | TETRAETHYLENE GLYCOL DIACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21084 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.00289 [mmHg] | |

| Record name | Tetraethylene glycol diacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8398 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

17831-71-9 | |

| Record name | TETRAETHYLENE GLYCOL DIACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21084 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetraethylene glycol diacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17831-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraethylene glycol diacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017831719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 1,1'-[oxybis(2,1-ethanediyloxy-2,1-ethanediyl)] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetraethylene glycol diacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxybis(2,1-ethanediyloxy-2,1-ethanediyl)diacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.975 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Tetraethylene glycol diacrylate?

A1: Tetraethylene glycol diacrylate has the molecular formula C16H26O8 and a molecular weight of 346.38 g/mol.

Q2: Is there any spectroscopic data available for TTEGDA?

A2: Yes, researchers have characterized TTEGDA using Infrared (IR) spectroscopy and high-resolution solid-state 13C-Nuclear Magnetic Resonance (NMR) techniques. []

Q3: What is the impact of TTEGDA on the thermal properties of starch films?

A4: Studies show that crosslinking cassava starch films with TTEGDA influences their thermal properties and stability. []

Q4: Can TTEGDA be used in the development of solid polymer electrolytes for lithium batteries?

A5: Yes, TTEGDA has shown promise in the creation of solid polymer electrolytes. For instance, researchers have successfully encapsulated plasticized polymer electrolytes based on TTEGDA into the pores of Celgard® microporous membranes, resulting in electrolyte membranes with a thickness of approximately 40 μm. These membranes demonstrated a conductivity of roughly 2 × 10−4 Ω−1⋅cm−1 at room temperature and exhibited compatibility with Li and an electrochemical stability window ranging from 0.0 to approximately 4.5 V vs. Li+/Li. []

Q5: How does TTEGDA contribute to the performance of aqueous lithium-ion batteries?

A6: TTEGDA plays a crucial role in enhancing the performance of aqueous lithium-ion batteries. It allows for the creation of a "localized water-in-salt" (LWIS) gel electrolyte when combined with a low-cost lithium nitrate (LiNO3) salt and 1,5-pentanediol. This unique electrolyte composition not only improves stability through hydrogen-bonding interactions with water and NO3- molecules but also expands the electrolyte stability window to 3.0 V. []

Q6: What role does TTEGDA play in the fabrication of Polymer Dispersed Liquid Crystal (PDLC) films?

A7: TTEGDA is a crucial component in fabricating PDLC films. It acts as a crosslinking agent alongside 2-hydroxy ethyl methacrylate (HEMA), influencing the film's microstructure and electro-optical properties. Increasing the concentration of HEMA, alongside TTEGDA, significantly improves the electro-optical properties and contrast ratio of the PDLC films. []

Q7: How does TTEGDA impact the mechanical properties of acrylate networks?

A8: The presence of TTEGDA significantly influences the mechanical properties of acrylate networks. Higher TTEGDA content leads to increased conversion and glass-transition temperature. Additionally, it contributes to higher crosslink density, resulting in networks with lower mobility and distinct mechanical characteristics. []

Q8: Can TTEGDA be used in the synthesis of hydrogels?

A10: Yes, TTEGDA is frequently employed as a crosslinking agent in hydrogel synthesis. For example, it's used in creating pH-sensitive poly(2-hydroxyethyl methacrylate) (pHEMA)-based hydrogels. These hydrogels exhibit significant swelling changes in response to pH variations, making them suitable for applications like controlled drug delivery. [] Additionally, TTEGDA is used as a crosslinker in the synthesis of N-isopropylacrylamide (NIPAAm)/poly(ethylene glycol) methyl ether methacrylate (PEGMEA) copolymeric hydrogels, which exhibit unique swelling behavior and drug release profiles. []

Q9: How does TTEGDA influence the swelling properties of crosslinked p(HEMA) hydrogels?

A11: TTEGDA plays a significant role in determining the swelling behavior of crosslinked p(HEMA) hydrogels. Studies have shown that increasing the length of the crosslinker chain, such as using TTEGDA instead of shorter crosslinkers, affects the swelling capacity of the resulting hydrogels. [, ]

Q10: How does the presence of TTEGDA affect the reactivity of acyl transfer reagents in polymer supports?

A12: Interestingly, the reactivity of acyl transfer reagents, like oximino esters and oximino dithiocarbonic anhydrides, incorporated into polymer supports is affected by the type and extent of crosslinking. When TTEGDA is used as the crosslinking agent, the reactivity of these reagents increases up to a certain crosslinking percentage (4%) and then decreases with further increases in crosslinking. This phenomenon highlights the influence of TTEGDA on the accessibility and reactivity of functional groups within the polymer matrix. []

Q11: Is TTEGDA known to cause any adverse reactions?

A13: Yes, TTEGDA has been identified as a potential skin irritant and sensitizer. Occupational exposure to TTEGDA has been linked to cases of allergic contact dermatitis and delayed cutaneous irritant reactions. [, , ]

Q12: Has TTEGDA been assessed for mutagenicity?

A14: Yes, TTEGDA has undergone mutagenicity testing, specifically using the L5178Y mouse lymphoma assay. Results indicate that TTEGDA exhibits mutagenic properties, inducing mutations at various concentrations. This mutagenic potential is attributed to its clastogenic mechanism, evidenced by increased chromosome aberrations and micronucleus frequencies. []

Q13: What are some potential applications of TTEGDA in drug delivery?

A15: The unique properties of TTEGDA, particularly its role in influencing the swelling and mechanical properties of hydrogels, make it a promising candidate for controlled drug delivery applications. For instance, TTEGDA-crosslinked pHEMA hydrogels, due to their biocompatibility and tunable swelling behavior, show potential for localized and sustained drug release. [, ]

Q14: How does TTEGDA contribute to the development of graphene-based polymer nanocomposites?

A16: TTEGDA plays a crucial role in creating graphene-based polymer nanocomposites. Researchers have successfully dispersed graphene in TTEGDA monomer and subsequently polymerized it, resulting in nanocomposites with exceptional properties. This method allows for achieving remarkably high concentrations of graphene in the material (up to 9.45 mg mL−1) without the need for chemical manipulation of graphene. The resulting nanocomposites exhibit a homogeneous distribution of graphene sheets within the polymer matrix and demonstrate enhanced thermal and mechanical properties. []

Q15: Can TTEGDA be used for enzyme encapsulation?

A17: Yes, TTEGDA can be utilized in enzyme encapsulation using radiation techniques. This approach enables the immobilization and protection of enzymes within a polymer matrix, preserving their activity and stability for various applications. []

Q16: What are the alternatives to TTEGDA in its various applications?

A18: Several alternatives to TTEGDA exist, each with its own set of advantages and disadvantages. For instance, in crosslinking PMMA, ethylene glycol dimethacrylate (EGDMA) and polyethylene glycol dimethacrylate (PEGDMA) are often considered as alternatives. [] Similarly, in hydrogel synthesis, other crosslinkers like divinylbenzene (DVB), ethylene glycol dimethacrylate (EGDMA), and N,N-methylenebisacrylamide (MAB) are used. [] The choice of the most suitable alternative depends on the specific application and desired material properties.

Q17: What are the environmental concerns related to TTEGDA, and how can they be addressed?

A19: While TTEGDA offers various benefits, it is crucial to consider its potential environmental impact. As a synthetic polymer, TTEGDA may not readily degrade in the environment, potentially leading to accumulation and unforeseen ecological consequences. Addressing this concern requires exploring strategies for responsible waste management, including recycling and exploring biodegradable alternatives to TTEGDA. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.